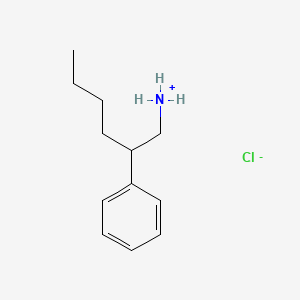

2-Phenylhexylamine hydrochloride

CAS No.: 63765-92-4

Cat. No.: VC18451833

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63765-92-4 |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 g/mol |

| IUPAC Name | 2-phenylhexylazanium;chloride |

| Standard InChI | InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H |

| Standard InChI Key | ROMSRIRQMRUQQA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-] |

Introduction

Chemical Identity and Physicochemical Properties

2-Phenylethylamine hydrochloride is a white to off-white crystalline powder with the molecular formula C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . Its structure comprises a phenethyl backbone protonated at the amine group, forming a stable hydrochloride salt. Key physicochemical properties include:

The compound’s solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in biochemical assays . Its relatively low logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for in vitro studies .

Synthesis and Industrial Production

Reduction of Phenylacetamide

A patented method (CN103641725A) describes the reduction of phenylacetamide using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) and toluene . The reaction proceeds at 90–96°C for 3.5–4.5 hours, yielding 2-phenylethylamine after acidification and extraction . This approach minimizes side reactions compared to traditional reductants like lithium aluminum hydride (LiAlH₄) and improves cost efficiency .

Reaction Scheme:

Alternative Routes

Commercial synthesis often employs aliphatic nitro derivatives reduced with pinacol borane in the presence of triethylboron and potassium tert-butoxide . Post-reaction treatment with hydrochloric acid yields the hydrochloride salt with >97% purity .

Pharmacological Applications and Mechanisms

Neuromodulatory Activity

2-Phenylethylamine hydrochloride acts as a trace amine-associated receptor 1 (TAAR1) agonist, modulating dopamine and serotonin transmission . Animal studies demonstrate its ability to increase locomotor activity and induce conditioned place preference, suggesting reinforcing properties .

Clinical and Research Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume